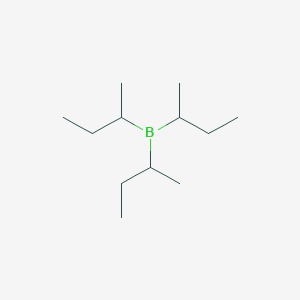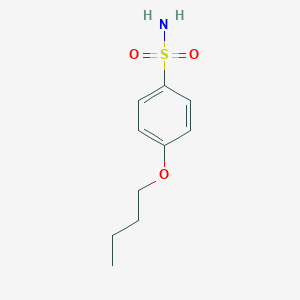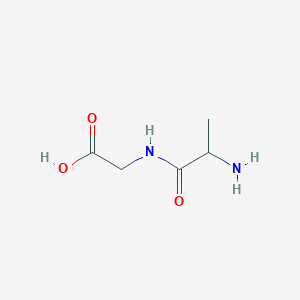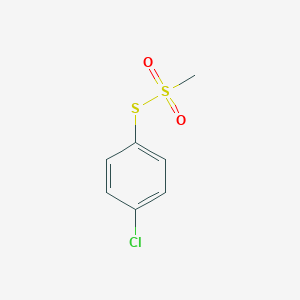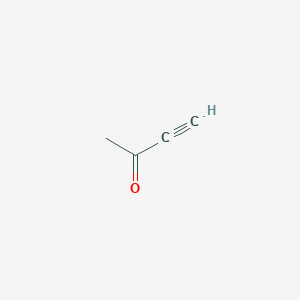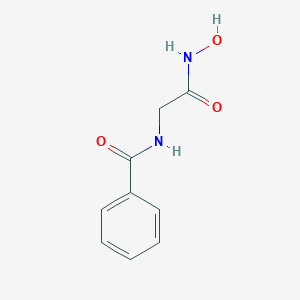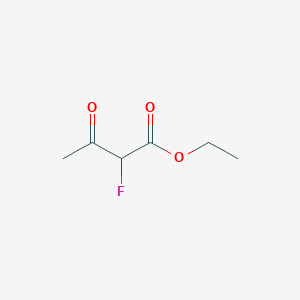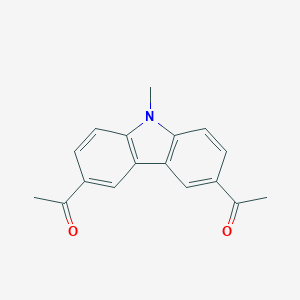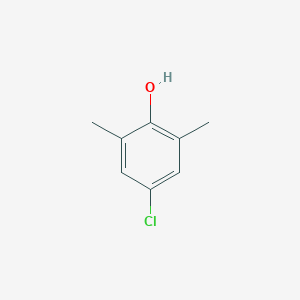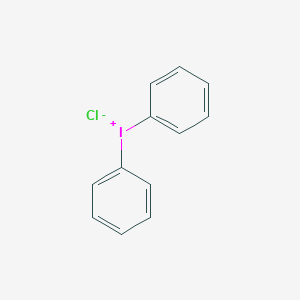
Diphenyliodonium chloride
Overview
Description
Diphenyliodonium chloride is an organoiodine compound with the chemical formula (C₆H₅)₂I⁺Cl⁻. It is a white to off-white crystalline solid that is soluble in polar solvents such as water and methanol. This compound is widely used in organic synthesis as a reagent for electrophilic phenylation and in various photochemical applications .
Mechanism of Action
Target of Action
Diphenyliodonium chloride primarily targets Nitric Oxide Synthases (NOS) and NADPH oxidase (NOX) . These enzymes play crucial roles in various biological processes. NOS is responsible for the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes. NOX, on the other hand, is involved in the production of reactive oxygen species (ROS), which are critical for cell signaling and homeostasis .
Mode of Action
This compound acts as a potent and reversible inhibitor of NOS and NOX . By inhibiting these enzymes, it effectively reduces the production of nitric oxide and ROS, thereby modulating the associated signaling pathways .
Biochemical Pathways
The inhibition of NOS and NOX by this compound impacts several biochemical pathways. It affects the Nitric Oxide Signaling pathway , which is involved in vasodilation, neurotransmission, and immune response . Additionally, it influences the Reactive Oxygen Species pathway , which plays a role in cell signaling, regulation of cell growth, and induction of cell death .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The inhibition of NOS and NOX by this compound leads to a decrease in the production of nitric oxide and ROS. This can result in modulation of cell signaling, reduction of inflammation, and prevention of cell damage . For instance, it has been shown to induce apoptosis in human umbilical vein endothelial cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, its solubility in different solvents can impact its bioavailability and thus its effectiveness .
Biochemical Analysis
Biochemical Properties
Diphenyliodonium chloride is widely used as an inhibitor of flavoenzymes, particularly NADPH oxidase . It has been shown to inhibit the activity of NADH:ubiquinone oxidoreductase, nitric-oxide synthase, xanthine oxidase, and NADPH cytochrome P450 oxidoreductase . These interactions with enzymes and proteins play a crucial role in various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the pentose phosphate pathway and the tricarboxylic acid cycle in N11 glial cells . This inhibition leads to an increase in reactive oxygen species generation and lipoperoxidation, impacting cell function .
Molecular Mechanism
The mechanism of action of this compound involves the abstraction of an electron from FAD or FMN to form a radical, which then adds back to the flavin to form covalent, phenylated adducts . This process inhibits several NAD(P)-dependent enzymes, such as glucose 6-phosphate dehydrogenase, glyceraldehyde 3-phosphate dehydrogenase, and lactate dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to cause augmented oxidative stress and exert a cytotoxic effect in N11 cells . Information on the product’s stability and degradation over time is currently limited.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, Diphenyleneiodonium, a structurally related compound, has been shown to mitigate sciatic nerve damage in diabetic animal models by attenuating oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its inhibitory effects on several enzymes. It significantly inhibits the pentose phosphate pathway and the tricarboxylic acid cycle, both of which are crucial metabolic pathways .
Transport and Distribution
Given its solubility in water and methanol , it can be inferred that it may be distributed via aqueous channels within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyliodonium chloride can be synthesized through the reaction of iodobenzene with benzene in the presence of a strong oxidizing agent such as peracetic acid or hydrogen peroxide. The reaction typically occurs in an acidic medium to facilitate the formation of the iodonium ion. The general reaction is as follows:
C6H5I+C6H6+Oxidant→(C6H5)2I+Cl−
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Diphenyliodonium chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: It acts as an electrophile in reactions with nucleophiles such as anions derived from malonic esters, β-keto esters, and arylacetic esters.
Oxidation: It can participate in oxidation reactions, often serving as an oxidizing agent.
Photochemical Reactions: It is used in photoinitiated polymerization reactions.
Common Reagents and Conditions:
Copper-Catalyzed Cross Coupling: Used with purines and diaryliodonium salts.
Sonogashira Coupling: For the preparation of aryl alkynes.
C-H Functionalization: For the synthesis of (arylmethylene)oxindoles.
Major Products Formed:
Arylalkynes: Through Sonogashira coupling.
Arylmethyleneoxindoles: Through C-H functionalization.
Acetylenic Arylselenides: Through specific coupling reactions
Scientific Research Applications
Diphenyliodonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for electrophilic phenylation and in various coupling reactions.
Biology: Investigated for its role in modulating reactive oxygen species (ROS) and its potential neuroprotective effects.
Medicine: Studied for its antimicrobial properties and potential use in photodynamic therapy.
Comparison with Similar Compounds
Diphenyleneiodonium Chloride: Another organoiodine compound with similar electrophilic properties.
Triarylsulfonium Salts: Used in similar photochemical applications.
Uniqueness: Diphenyliodonium chloride is unique in its ability to act as a versatile electrophile in various organic reactions and its effectiveness as a photoinitiator in polymerization processes. Its stability and solubility in polar solvents also make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
diphenyliodanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLWBUYLGJOBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883679 | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-72-3 | |
| Record name | Diphenyliodonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diphenyliodonium chloride exert its effects in biological systems?
A1: this compound acts primarily as an inhibitor of flavoenzymes, which require flavin molecules like FAD and FMN for their activity. It functions as a mechanism-based inactivator, meaning it requires the enzyme to be catalytically active to exert its inhibitory effect. []
Q2: What are the specific targets and downstream consequences of this compound inhibition?
A2: this compound effectively targets NADPH-cytochrome P450 reductase (CYPRED), a crucial enzyme involved in various metabolic pathways. [] It also inhibits nitric oxide synthases (NOS), particularly the inducible nitric oxide synthase (iNOS). [, ] Inhibition of these enzymes disrupts nitric oxide (NO) production, impacting various physiological processes. [, , ]
Q3: Can this compound differentiate between different NOS isoforms?
A3: Research suggests that this compound demonstrates limited selectivity between NOS isoforms. While it effectively inhibits both neuronal NOS (nNOS) and iNOS, the concentrations required to inhibit nNOS are generally higher in certain cell types like GH3 pituitary cells. []
Q4: How does this compound affect NADPH oxidase activity?
A4: this compound inhibits NADPH oxidase, an enzyme responsible for generating reactive oxygen species (ROS). This inhibition significantly impacts cellular processes influenced by ROS, including cell signaling, proliferation, and immune responses. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H10ClI, and its molecular weight is 316.54 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided papers don't explicitly list spectroscopic data, techniques like NMR and mass spectrometry are commonly used to characterize this compound and its derivatives. [, ] UV-Vis spectroscopy is also employed to study its interactions with other molecules, particularly in photochemical reactions. [, ]
Q7: What is the role of this compound in photopolymerization reactions?
A9: this compound acts as a photoinitiator in various photopolymerization reactions. Upon exposure to UV or visible light, it undergoes photolysis, generating reactive phenyl radicals that initiate polymerization. [, , ]
Q8: How does this compound contribute to the efficiency of three-component photoinitiator systems?
A10: In these systems, this compound plays a dual role. It regenerates the original dye by reacting with the dye-based radical, which is primarily involved in termination reactions. Simultaneously, it generates phenyl radicals, actively participating in the initiation of polymerization, thereby enhancing overall efficiency. [, , ]
Q9: Are there other catalytic applications of this compound?
A11: Beyond photopolymerization, this compound is utilized in organic synthesis as an arylating agent. For instance, it facilitates the formation of aryl-cobalamin derivatives by reacting with reduced forms of vitamin B12. []
Q10: What analytical techniques are commonly employed to study this compound?
A10: Various analytical techniques are used to characterize and quantify this compound. These include:
- Spectroscopy: UV-Vis spectroscopy is used to study its photochemical properties and interactions with other molecules. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify this compound in complex mixtures. []
- Electrochemistry: Electrochemical techniques are used to study its redox properties and its use in surface modifications. []
- Mass Spectrometry: Mass spectrometry is employed to determine its molecular weight and characterize its derivatives. [, ]
Q11: Is there any information on the environmental impact and degradation of this compound?
A11: Specific data on the environmental fate and ecotoxicological effects of this compound are limited in the provided research. Given its use in various applications, including photopolymerization and organic synthesis, investigating its potential environmental impact and degradation pathways is crucial for responsible use and disposal.
Q12: What are the potential alternatives and substitutes for this compound in its various applications?
A17: Alternatives depend on the specific application. In photopolymerization, other photoinitiators like camphorquinone-based systems or alternative onium salts can be considered. [] In organic synthesis, different arylating reagents may be suitable depending on the desired transformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
